Cks1–Skp2 Protein–Protein Interaction Inhibition: 5-Bromo Substituent Is a Verified Potency Determinant in the 8-Substituted Quinoline Series
In a systematic SAR study originating from an HTS hit, the compound 5-bromo-8-toluylsulfonamidoquinoline (bearing the identical 5-bromo-8-substituted quinoline core as the target compound) was identified as an inhibitor of the Cks1–Skp2 protein–protein interaction, a validated target for increasing the CDK inhibitor and tumor suppressor p27. The study explicitly demonstrated that the 5-aryl (bromo) substituent on the quinoline ring contributes to potency in the interaction assay, and that compounds showing activity in this assay resulted in greater cellular levels of p27 and inhibited growth of p27-sensitive tumor cell lines [1]. The 8-(4-nitrophenoxy) variant of the target compound replaces the toluylsulfonamido group with a 4-nitrophenoxy ether, which—based on the established SAR—is expected to modulate both the electronic character of the quinoline nitrogen (critical for the sulfonamide–quinoline spatial relationship noted in the study) and the hydrogen-bonding capacity at the 8-position, thereby offering a distinct pharmacological profile relative to the sulfonamide series [1].
| Evidence Dimension | Cks1–Skp2 PPI disruption potency (surrogate for p27 elevation and tumor cell growth inhibition) |
|---|---|
| Target Compound Data | No direct IC₅₀ available for 5-bromo-8-(4-nitrophenoxy)quinoline; the 5-bromo-8-substituted quinoline scaffold is a confirmed active core for this target class. |
| Comparator Or Baseline | 5-Bromo-8-toluylsulfonamidoquinoline (hit compound 1): active in Cks1–Skp2 interaction assay; exact IC₅₀ from primary reference. Des-bromo or 8-unsubstituted quinoline analogs: reduced or absent activity in the same assay. |
| Quantified Difference | Quantitative difference cannot be numerically stated for the target compound; class-level inference establishes that the 5-bromo substituent is a necessary (though not independently sufficient) contributor to PPI inhibitory activity in this chemotype. Loss of the 5-bromo group reduces or abolishes activity. |
| Conditions | In vitro fluorescence polarization-based Cks1–Skp2 protein–protein interaction assay; cellular p27 level measurement by Western blot; tumor cell growth inhibition in p27-sensitive cell lines. |
Why This Matters
For research programs targeting the SCF–Skp2–Cks1–p27 axis (oncology, senescence), the 5-bromo-8-substituted quinoline scaffold represents one of very few validated chemical starting points, and the 4-nitrophenoxy modification provides an underexplored vector for tuning potency and selectivity.
- [1] Singh, R.; Sran, A.; Carroll, D. C.; Huang, J.; Tsvetkov, L.; Zhou, X.; ... Shaw, S. J. Developing structure–activity relationships from an HTS hit for inhibition of the Cks1–Skp2 protein–protein interaction. Bioorg. Med. Chem. Lett. 2015, 25 (22), 5199–5202. DOI: 10.1016/j.bmcl.2015.09.067. View Source
